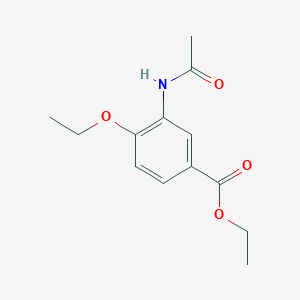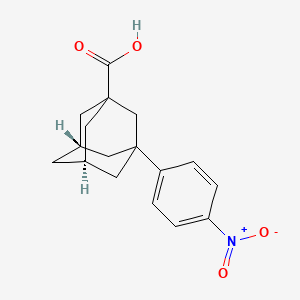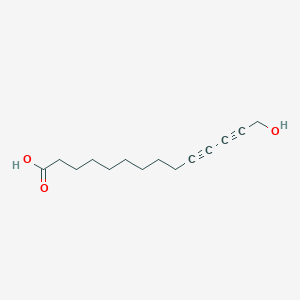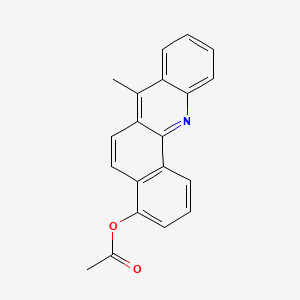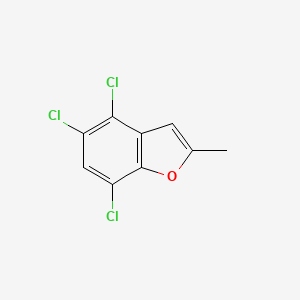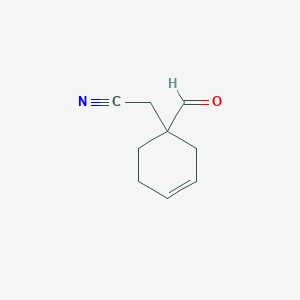
2-(1-Formylcyclohex-3-en-1-yl)acetonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1-Formylcyclohex-3-en-1-yl)acetonitrile is an organic compound characterized by a nitrile group attached to a cyclohexene ring with a formyl substituent
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Formylcyclohex-3-en-1-yl)acetonitrile typically involves the reaction of cyclohexene derivatives with formylating agents and nitrile sources. One common method includes the use of acetonitrile as a solvent and reactant, where the cyclohexene derivative undergoes formylation followed by nitrile addition under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
2-(1-Formylcyclohex-3-en-1-yl)acetonitrile can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The nitrile group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a catalyst are commonly used.
Substitution: Nucleophiles like amines or alcohols can react with the nitrile group under basic or acidic conditions.
Major Products
Oxidation: 2-(1-Carboxycyclohex-3-en-1-yl)acetonitrile.
Reduction: 2-(1-Formylcyclohex-3-en-1-yl)ethylamine.
Substitution: Various substituted acetonitrile derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-(1-Formylcyclohex-3-en-1-yl)acetonitrile has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-(1-Formylcyclohex-3-en-1-yl)acetonitrile involves its interaction with specific molecular targets. The formyl and nitrile groups can participate in various biochemical pathways, influencing enzyme activity and cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
(2,2,3-Trimethylcyclopent-3-en-1-yl)acetonitrile: A nitrile compound with a similar structure but different ring substituents.
2-(1H-Indol-3-yl)acetonitrile: Another nitrile compound with an indole ring, used in different applications.
Uniqueness
2-(1-Formylcyclohex-3-en-1-yl)acetonitrile is unique due to its combination of a formyl group and a cyclohexene ring, which imparts distinct chemical properties and reactivity compared to other nitrile compounds. This uniqueness makes it valuable for specific synthetic and research applications.
Propiedades
Fórmula molecular |
C9H11NO |
|---|---|
Peso molecular |
149.19 g/mol |
Nombre IUPAC |
2-(1-formylcyclohex-3-en-1-yl)acetonitrile |
InChI |
InChI=1S/C9H11NO/c10-7-6-9(8-11)4-2-1-3-5-9/h1-2,8H,3-6H2 |
Clave InChI |
QSUNNEGMOURNTG-UHFFFAOYSA-N |
SMILES canónico |
C1CC(CC=C1)(CC#N)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


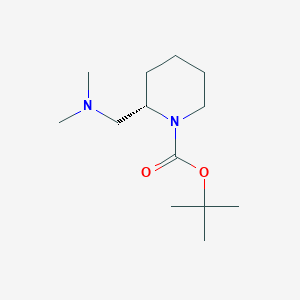
![(1R,4S)-2-bromobicyclo[2.2.1]hept-2-ene](/img/structure/B13803402.png)

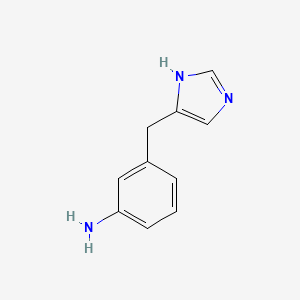
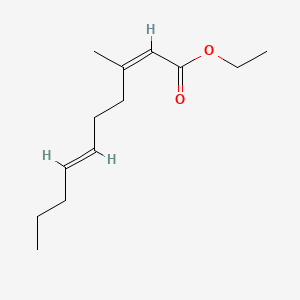
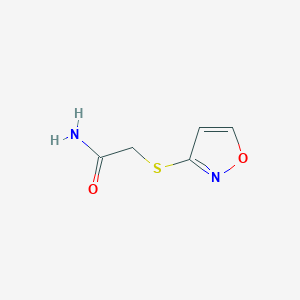
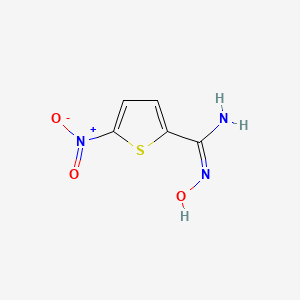
![[(E)-2,3,4,5,6-pentahydroxyhexylideneamino]urea](/img/structure/B13803439.png)
